Cas no 14097-39-3 (2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol)

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
- 1,2,3,4-Tetrahydro-2-methylisoquinolin-6-ol
- 1,2,3,4-Tetrahydro-2-methyl-6-isoquinolinol
- Longimammosine
- 6-ISOQUINOLINOL, 1,2,3,4-TETRAHYDRO-2-METHYL-
- 2-methyl-3,4-dihydro-1H-isoquinolin-6-ol
- BMLTXAQSFDCMHA-UHFFFAOYSA-N
- FCH1183764
- AX8226172
- W3071
- ST24022310
- A807710
- 2-Methyl-1,2,3,4-tetrahydro-6-isoquinolinol #
- AMY16123
- CHEMBL5093214
- FT-0747951
- SCHEMBL12158830
- MFCD01444792
- 14097-39-3
- AKOS004907208
- N-Methyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline
- DS-16089
- F14525
- CS-0047256
- BRN 0004403
- DTXSID10161510
- DA-10554
-
- MDL: MFCD01444792
- Inchi: 1S/C10H13NO/c1-11-5-4-8-6-10(12)3-2-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3
- InChI Key: BMLTXAQSFDCMHA-UHFFFAOYSA-N
- SMILES: O([H])C1C([H])=C([H])C2=C(C=1[H])C([H])([H])C([H])([H])N(C([H])([H])[H])C2([H])[H]
- BRN: 0004403
Computed Properties
- Exact Mass: 163.099714038g/mol
- Monoisotopic Mass: 163.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 23.5
Experimental Properties
- Boiling Point: 286.9°C at 760 mmHg
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A123516-250mg |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
14097-39-3 | 97% | 250mg |
$71.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y0999035-5g |
1,2,3,4-tetrahydro-2-methyl-6-Isoquinolinol |
14097-39-3 | 95% | 5g |
$580 | 2024-08-02 | |
Cooke Chemical | BD9249231-250mg |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
14097-39-3 | 97% | 250mg |
RMB 544.80 | 2025-02-20 | |
Cooke Chemical | BD9249231-1g |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
14097-39-3 | 97% | 1g |
RMB 1469.60 | 2025-02-20 | |
eNovation Chemicals LLC | K07027-5g |
1,2,3,4-tetrahydro-2-methyl-6-Isoquinolinol |
14097-39-3 | 97% | 5g |
$1250 | 2024-07-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD226172-250mg |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
14097-39-3 | 97% | 250mg |
¥513.0 | 2022-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD226172-1g |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
14097-39-3 | 97% | 1g |
¥1384.0 | 2022-03-01 | |
Fluorochem | 209349-5g |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
14097-39-3 | 95% | 5g |
£1026.00 | 2022-03-01 | |
Chemenu | CM127401-1g |
2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
14097-39-3 | 97% | 1g |
$374 | 2021-08-05 | |
abcr | AB439426-250 mg |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol; . |
14097-39-3 | 250MG |
€143.80 | 2022-03-24 |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Related Literature
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
Additional information on 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Comprehensive Overview of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS No. 14097-39-3)
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS No. 14097-39-3) is a biologically active compound belonging to the tetrahydroisoquinoline class. This molecule has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. The compound's CAS number 14097-39-3 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance.
Recent studies highlight the growing interest in 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol for its role in neuropharmacology. Researchers are exploring its interactions with neurotransmitter systems, particularly in the context of mood regulation and cognitive enhancement. This aligns with current trends in mental health awareness, where natural and synthetic compounds are being investigated for their potential to support brain function. The compound's tetrahydroisoquinoline backbone is structurally similar to several alkaloids found in nature, which may explain its bioactivity.
From a synthetic chemistry perspective, CAS 14097-39-3 represents an intriguing challenge for organic chemists. Its synthesis often involves multi-step reactions, including Pictet-Spengler cyclization, a method frequently discussed in academic forums and research papers. The compound's methyl group at position 2 and hydroxyl group at position 6 contribute to its stereochemical complexity, making it a valuable subject for asymmetric synthesis studies.
In the realm of drug discovery, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol has been identified as a potential scaffold for developing novel therapeutics. Its molecular framework allows for diverse modifications, enabling researchers to fine-tune its pharmacological properties. This adaptability is particularly relevant in the era of personalized medicine, where there is increasing demand for targeted therapies with minimal side effects.
The compound's physicochemical properties, including its solubility profile and stability under various conditions, are frequently queried in scientific databases. Researchers investigating 14097-39-3 often seek information about its spectroscopic characteristics, such as NMR and mass spectra patterns, which are crucial for compound identification and purity assessment. These technical details are essential for quality control in both research and potential industrial applications.
Beyond pharmaceutical applications, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol has attracted interest in materials science. Its aromatic system and functional groups make it a potential building block for advanced organic materials. This interdisciplinary appeal reflects broader trends in chemical research, where molecular structures are increasingly evaluated for multiple applications across different scientific domains.
As research into CAS No. 14097-39-3 continues, safety and environmental considerations remain paramount. While not classified as hazardous, proper handling protocols are recommended, consistent with general laboratory safety standards. The compound's biodegradation pathways and ecotoxicological profile represent areas for future investigation, particularly as sustainability becomes a central concern in chemical development.
The commercial availability of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol has increased in recent years, with suppliers offering various purity grades to meet research demands. This accessibility has facilitated broader investigation into its properties and potential applications. Pricing trends and supply chain dynamics for this compound are frequently monitored by industry analysts, reflecting its growing importance in specialized chemical markets.
Patent literature reveals ongoing innovation surrounding derivatives of 14097-39-3, particularly in therapeutic areas such as neurological disorders and metabolic conditions. These developments align with global health priorities and the search for new treatment modalities. The intellectual property landscape for this compound class is dynamic, with both academic institutions and pharmaceutical companies actively pursuing novel applications.
Analytical methods for characterizing 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol continue to evolve, with advanced techniques like high-resolution mass spectrometry and X-ray crystallography providing deeper insights into its molecular structure. These technical advancements enable more precise quality assessment and support the compound's use in rigorous scientific studies.
In conclusion, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS No. 14097-39-3) represents a fascinating intersection of chemistry, biology, and materials science. Its diverse potential applications and unique structural features ensure its continued relevance in scientific research. As investigation into this compound progresses, it is likely to contribute to advancements across multiple disciplines, reflecting the increasingly interconnected nature of modern scientific inquiry.
14097-39-3 (2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol) Related Products
- 52768-23-7(1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide)
- 30798-64-2(1,2,3,4-Tetrahydroisoquinolin-7-ol)
- 1805208-61-0(2,3-Bis(trifluoromethyl)-5-hydroxybenzenesulfonamide)
- 1188168-47-9(2-Chloromethyl-4-bromobenzothiazole)
- 773887-07-3(Benzenamine, 4-bromo-2-methyl-6-(1-methylethyl)-)
- 1170834-00-0(7-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one)
- 2228551-69-5(tert-butyl N-{1-4-(morpholin-4-yl)phenyl-2-oxoethyl}carbamate)
- 59551-62-1(Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate)
- 1787917-12-7(3-(benzenesulfonyl)-1-(3-chloro-2-methylbenzenesulfonyl)pyrrolidine)
- 62825-88-1(5-(2-chlorophenyl)methyl-1,3-oxazolidin-2-one)